molecular formula C18H17N3O2S B2811745 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034396-98-8

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2811745
CAS No.: 2034396-98-8
M. Wt: 339.41
InChI Key: IBZRPKGJEWLSJJ-UHFFFAOYSA-N
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Description

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The thiophene and pyrazine moieties can be introduced through heterocyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is unique due to the combination of its phenoxy, thiophene, and pyrazine moieties. This structural complexity may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

2-phenoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13(23-14-6-3-2-4-7-14)18(22)21-12-15-17(20-10-9-19-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZRPKGJEWLSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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